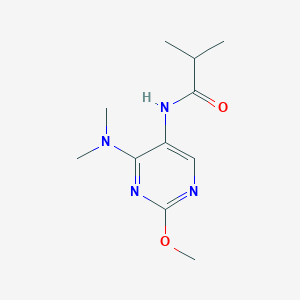
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . The dimethylamino group attached to it suggests that it might have some basic properties .
Molecular Structure Analysis
Again, while specific information about “N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide” is not available, similar compounds often have interesting molecular structures. For instance, the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .Chemical Reactions Analysis
The compound might participate in a variety of chemical reactions due to the presence of the dimethylamino group, which is a common nucleophilic catalyst for acylation reactions and esterifications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity and optical conductivity can be determined from ultraviolet–visible–near infra-red spectroscopy (UV-Vis-NIR) .Wissenschaftliche Forschungsanwendungen
Importance of Hybrid Catalysts in Synthesis
Hybrid Catalysts for Pyranopyrimidine Scaffolds
Research on hybrid catalysts has shown significant advancements in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The study by Parmar, Vala, and Patel (2023) emphasizes the use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyranopyrimidine derivatives. This methodology highlights the importance of innovative catalytic approaches in the synthesis of complex organic molecules, potentially relevant to the synthesis of "N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide" (Parmar, Vala, & Patel, 2023).
Conversion of Biomass to Valuable Derivatives
Sustainable Access to Polymers and Fuels
Chernyshev, Kravchenko, and Ananikov (2017) discuss the conversion of plant biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF), and its further transformation into a wide array of valuable products. This conversion process presents a sustainable alternative to non-renewable hydrocarbon sources, indicating the potential for innovative chemical syntheses and applications in creating new generation materials and fuels. The methodologies and applications outlined in this review could provide a conceptual framework for exploring the production and application of complex molecules like "this compound" (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)10(16)13-8-6-12-11(17-5)14-9(8)15(3)4/h6-7H,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGAURHUHMGSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)
![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)
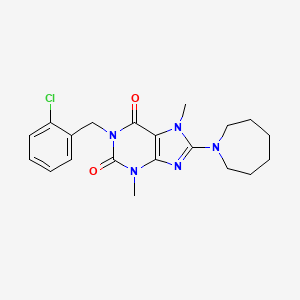
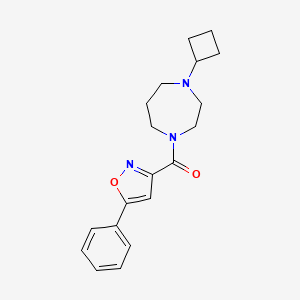
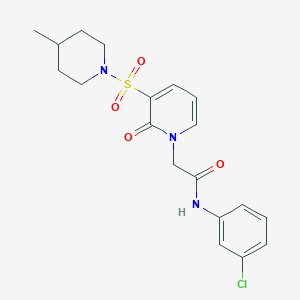
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)
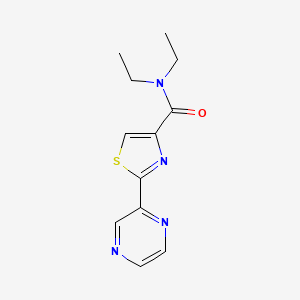
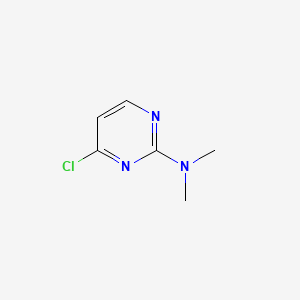
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)
